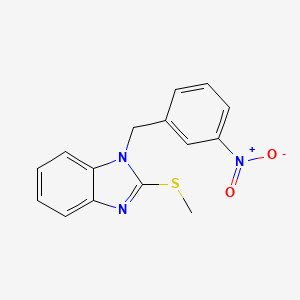
2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. The compound is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole is not fully understood, but studies have suggested that the compound interacts with cellular targets, including DNA and proteins. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspases. Inflammatory cytokine production is inhibited by the compound through the inhibition of NF-κB signaling pathway. In plant pathogenic fungi, the compound inhibits the activity of β-tubulin, which is essential for the growth and development of the fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G2/M phase and apoptosis by activating caspases. The compound has also been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, the compound inhibits the production of inflammatory cytokines, including TNF-α and IL-1β. In plant pathogenic fungi, the compound inhibits the growth and development of the fungi by disrupting the microtubule network.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole in lab experiments include its high potency and selectivity towards cancer cells and plant pathogenic fungi. The compound has also shown low toxicity towards normal cells and non-target organisms. However, the limitations of using the compound in lab experiments include its low solubility in water and its potential to form crystals, which can affect the reproducibility of results.
Direcciones Futuras
There are several future directions for the study of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole. In medicine, further studies are needed to elucidate the mechanism of action of the compound and its potential as a therapeutic agent for various types of cancer. In agriculture, the compound can be further studied for its potential as a fungicide and insecticide, and its effects on non-target organisms should be evaluated. The synthesis of analogs of the compound can also be explored to improve its potency and selectivity towards target organisms.
Métodos De Síntesis
The synthesis of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole has been achieved using different methods, including the reaction of 2-mercaptoaniline with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-mercaptoaniline with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The yield of the compound varies depending on the method used, but it can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. In medicine, the compound has shown promising results as an anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines.
In agriculture, 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole has been studied for its potential as a fungicide. The compound has shown significant activity against various plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea. The compound has also been studied for its potential as an insecticide, as it inhibits the growth and development of insect pests.
Propiedades
IUPAC Name |
2-methylsulfanyl-1-[(3-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21-15-16-13-7-2-3-8-14(13)17(15)10-11-5-4-6-12(9-11)18(19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUCGILNULGOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-1-(3-nitrobenzyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)
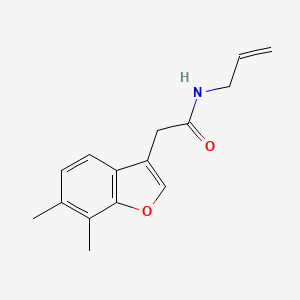
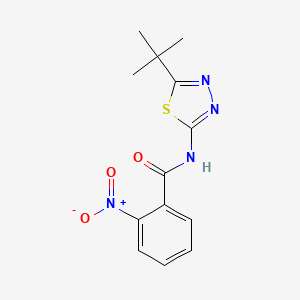
![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)

![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
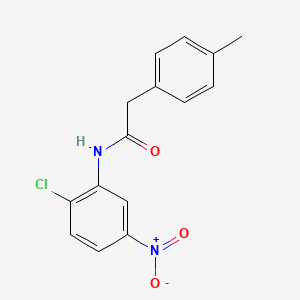
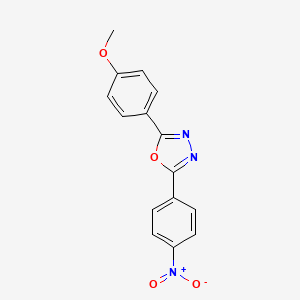
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)

![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)